Cyhalofop-butyl

Descripción

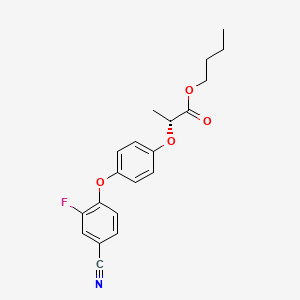

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

butyl (2R)-2-[4-(4-cyano-2-fluorophenoxy)phenoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FNO4/c1-3-4-11-24-20(23)14(2)25-16-6-8-17(9-7-16)26-19-10-5-15(13-22)12-18(19)21/h5-10,12,14H,3-4,11H2,1-2H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYIYMOAHACZAMQ-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(C)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)[C@@H](C)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1034503 | |

| Record name | Cyhalofop-butyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white to beige waxy solid (technical product); Clear amber liquid (end-use product); [HSDB] | |

| Record name | Cyhalofop-butyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4619 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

>270 °C (decomposes) | |

| Record name | CYHALOFOP-BUTYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7272 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

122 °C (closed cup) /from table/, 255 °C (open cup) /from table/ | |

| Record name | CYHALOFOP-BUTYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7272 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Solubility (g/L at 20 °C): >250 in acetonitrile, dichloroethane, methanol; acetone, ethyl acetate; 6.06 in n-heptane; 16.0 in n-octanol, Solubility in water (mg/L at 20 °C): 0.44 (unbuffered); 0.46 (pH 5); 0.44 (pH 7) | |

| Record name | CYHALOFOP-BUTYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7272 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Specific gravity = 1.172 at 20 °C | |

| Record name | CYHALOFOP-BUTYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7272 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000004 [mmHg], 5.3X10-2 mPa /4.0X10-7 mm Hg/ at 25 °C | |

| Record name | Cyhalofop-butyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4619 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYHALOFOP-BUTYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7272 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline solid, Waxy off-white to buff colored solid (technical); clear amber liquid (end-use) | |

CAS No. |

122008-85-9 | |

| Record name | Cyhalofop-butyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122008-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyhalofop-butyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122008859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyhalofop-butyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYHALOFOP-BUTYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18HGV9OC6G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYHALOFOP-BUTYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7272 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

49.5 °C | |

| Record name | CYHALOFOP-BUTYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7272 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Synthesis pathway and key intermediates of Cyhalofop-butyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic pathways for Cyhalofop-butyl, a selective post-emergence herbicide. The document details the core synthesis strategies, key chemical intermediates, and reaction conditions critical for its production.

Introduction

This compound is an aryloxyphenoxypropionate herbicide used to control grass weeds in rice fields. Its chemical formula is C20H20FNO4. The synthesis of this compound involves several key steps, which can be approached through various routes. This guide will focus on the most common and industrially relevant synthetic pathways.

Core Synthesis Pathways

The production of this compound primarily follows two strategic routes, each involving a series of reactions to construct the final molecule. The choice of pathway can be influenced by factors such as the availability of starting materials, desired yield and purity, and manufacturing costs.

Route 1: Condensation followed by Esterification

This is a widely adopted method for synthesizing this compound. It commences with the condensation of (R)-2-(4-hydroxyphenoxy)propionic acid with 3,4-difluorobenzonitrile. This reaction forms the key intermediate, (R)-2-[4-(2-fluoro-4-cyanophenoxy)phenoxy]propionic acid. The synthesis is then completed by the esterification of this intermediate with n-butanol.

A key advantage of this route is the ability to perform the condensation and esterification in a "one-pot" synthesis, which can improve efficiency and reduce operational complexity.[1] The use of a phase transfer catalyst, such as tetrabutylammonium bisulfate, has been shown to significantly improve the yield and optical purity of the final product under milder conditions.[1]

Route 2: Etherification followed by Condensation

An alternative pathway involves the initial etherification of hydroquinone with 3,4-difluorobenzonitrile under alkaline conditions.[2][3] This step yields the intermediate 4-(4-cyano-2-fluorophenoxy)phenol.[2] Subsequently, this intermediate is reacted with a derivative of propanoic acid, such as (S)-alkyl 2-(tosyloxy)propionate, to form this compound. While this route is also effective, it may involve more steps compared to the first pathway.

Key Intermediates

The synthesis of this compound relies on the successful formation of several key intermediates. The primary intermediates for the two main routes are:

-

(R)-2-(4-hydroxyphenoxy)propionic acid: A crucial starting material for Route 1.

-

3,4-difluorobenzonitrile: A key reactant in both primary synthesis routes.

-

(R)-2-[4-(2-fluoro-4-cyanophenoxy)phenoxy]propionic acid: The central intermediate formed in Route 1 before the final esterification step.

-

4-(4-cyano-2-fluorophenoxy)phenol: The key intermediate produced in the initial step of Route 2.

Quantitative Data Summary

The following tables summarize quantitative data gathered from various reported synthesis methods.

Table 1: Condensation Conditions in this compound Synthesis (Route 1)

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| None | DMF | 80 | 72 | - |

| N(Bu)4HSO4 | DMF | 80 | 94 | 98 |

| N(Bu)4Br | DMF | 80 | 92 | 92 |

Table 2: Two-Step Yields and Purity (Route 1)

| Step | Product | Yield (%) | Optical Purity (%) |

| Etherification & Esterification | This compound | > 94 | > 99 |

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of this compound.

Protocol 1: One-Pot Synthesis of this compound using a Phase Transfer Catalyst (Route 1)

-

Reaction Setup: In a sealed tube, combine 546.5 mg of (R)-2-(4-hydroxy-phenoxyl)propanoic acid, 417.3 mg of 3,4-difluorobenzonitrile, 974.4 mg of anhydrous potassium carbonate, and a catalytic amount of tetrabutylammonium bisulfate in 4 mL of N,N-dimethylformamide (DMF).

-

Condensation: Heat the reaction mixture to 80°C and stir for 7 hours.

-

Esterification: After the condensation is complete, cool the mixture to 50°C. Add 1.233 g of butyl bromide to the reaction mixture.

-

Work-up and Isolation: The final product, this compound, is isolated and purified from the reaction mixture.

Protocol 2: Two-Step Synthesis of this compound (Route 1)

-

Etherification: React 3,4-difluorobenzonitrile and (R)-2-(4-hydroxyphenoxy)propionic acid in the presence of potassium carbonate as an acid-binding agent and a water-carrying agent. After the reaction, filter to remove potassium fluoride, yielding a potassium salt intermediate.

-

Acidification: Acidify the potassium salt to obtain the (R)-2-[4-(2-fluoro-4-cyano)-phenoxy]-propionic acid intermediate.

-

Esterification: React the acidified intermediate with n-butanol. For example, add 6.95g of p-toluenesulfonic acid and 46g of n-butanol to the intermediate in a toluene solution. Heat the mixture to 90-95°C and reflux for 5 hours.

-

Purification: After the reaction, wash the solution with a base and then an acid. The organic phase is then distilled to yield the final product with a purity of 97.7% and a yield of 97.2%.

Visualization of Synthesis Pathway

The following diagram illustrates the primary synthesis pathway (Route 1) for this compound.

Caption: Synthesis Pathway of this compound via Condensation and Esterification.

References

Metabolic Fate of Cyhalofop-butyl in Soil and Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of the herbicide cyhalofop-butyl in soil and water environments. It details the degradation pathways, summarizes key quantitative data, and presents detailed experimental protocols for the analysis of this compound and its primary metabolites.

Introduction

This compound is an aryloxyphenoxypropionate herbicide used for post-emergence control of grass weeds in rice and other crops.[1] Its environmental fate, particularly its degradation in soil and water, is a critical aspect of its ecological risk assessment. Understanding the metabolic pathways and the factors influencing its degradation is essential for predicting its persistence and potential impact on non-target organisms.

Metabolic Pathways

This compound undergoes transformation in soil and water through various biotic and abiotic processes, including hydrolysis, microbial degradation, and photolysis.[1] The primary metabolic pathway involves the hydrolysis of the butyl ester to form the herbicidally active metabolite, cyhalofop-acid.[2][3] This is followed by further degradation into several smaller molecules.

In soil , the degradation of this compound is primarily mediated by microorganisms.[4] The initial and most significant step is the rapid hydrolysis to cyhalofop-acid. This is followed by the cleavage of the ether bond, leading to the formation of other metabolites such as cyhalofop-amide and cyhalofop-diacid.

In water , the degradation of this compound is influenced by pH, temperature, and sunlight. Hydrolysis to cyhalofop-acid is a key degradation route, and this process is faster in non-sterile water, indicating microbial involvement. Photolysis, or degradation by sunlight, can also occur, leading to different breakdown products. Under alkaline conditions (pH 9), this compound decomposes rapidly.

Below are diagrams illustrating the key metabolic pathways of this compound in soil and water.

Quantitative Data Summary

The degradation rate of this compound is often expressed as its half-life (DT50), the time it takes for 50% of the initial concentration to dissipate. This can vary significantly depending on the environmental matrix and conditions. The following tables summarize key quantitative data from various studies.

Table 1: Half-life of this compound and Cyhalofop-acid in Soil and Water

| Compound | Matrix | Half-life (days) | Conditions | Reference |

| This compound | Soil | 6.6 | Laboratory | |

| This compound | Soil | 7.92 - 21.50 | Paddy field | |

| This compound | Water | 4.14 | Laboratory | |

| Cyhalofop-acid | Paddy Water | 1.01 - 1.53 | Field | |

| Cyhalofop-acid | Paddy Soil | 0.88 - 0.97 | Field | |

| Cyhalofop-acid | Rice Plant | 2.09 - 2.42 | Field | |

| Cyhalofop-acid | Soil | 0.4 | Field (Arkansas) | |

| Cyhalofop-amide | Soil | 4.4 | Field (Arkansas) | |

| Cyhalofop-diacid | Soil | 16.8 | Field (Arkansas) |

Table 2: Analytical Method Performance for this compound and its Metabolites

| Compound | Matrix | Analytical Method | LOD (mg/kg) | LOQ (mg/kg) | Recoveries (%) | Reference |

| This compound | Water | HPLC-UV | 0.02 | - | 82.5 - 100.0 | |

| This compound | Soil | HPLC-UV | 0.02 | - | 66.7 - 97.9 | |

| Cyhalofop-acid | Water | HPLC-UV | 0.005 | - | 80.7 - 104.8 | |

| Cyhalofop-acid | Soil | HPLC-UV | 0.01 | - | 76.9 - 98.1 | |

| This compound | Paddy Water, Soil, Rice | HPLC-MS/MS | - | 0.01 | 76.1 - 107.5 | |

| Cyhalofop-acid | Paddy Water, Soil, Rice | HPLC-MS/MS | - | 0.01 | 76.1 - 107.5 |

LOD: Limit of Detection; LOQ: Limit of Quantification

Experimental Protocols

This section provides a detailed methodology for the extraction and analysis of this compound and its metabolites from soil and water samples, based on established and validated methods.

Sample Preparation and Extraction from Soil

The following workflow outlines the steps for preparing and extracting this compound and its metabolites from soil samples.

Detailed Steps:

-

Sample Collection and Preparation: Collect representative soil samples and air-dry them at room temperature. Once dried, sieve the soil through a 2 mm mesh to ensure homogeneity.

-

Extraction: Weigh 50 g of the prepared soil into a flask. Add 100 mL of an acetonitrile-water mixture (e.g., 9:1 v/v) and shake for a specified period (e.g., 1 hour).

-

Centrifugation: Centrifuge the mixture and carefully collect the supernatant.

-

Liquid-Liquid Partitioning: Transfer the supernatant to a separatory funnel and partition it with dichloromethane. Collect the organic layer.

-

Cleanup: Pass the organic extract through a solid-phase extraction (SPE) cartridge (e.g., silica gel) to remove interfering substances.

-

Concentration and Reconstitution: Evaporate the cleaned extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of a suitable solvent (e.g., methanol or mobile phase) for analysis.

Sample Preparation and Extraction from Water

The following workflow illustrates the procedure for extracting this compound and its metabolites from water samples.

Detailed Steps:

-

Sample Collection: Collect water samples in clean glass bottles.

-

Acidification (Optional): Depending on the target analytes and method, acidification of the water sample (e.g., to pH 2-3) may be necessary to improve extraction efficiency.

-

Liquid-Liquid Extraction: Transfer a known volume of the water sample (e.g., 500 mL) to a separatory funnel and extract with dichloromethane. Repeat the extraction multiple times for better recovery.

-

Drying: Pass the combined organic extracts through anhydrous sodium sulfate to remove any residual water.

-

Cleanup: Clean the extract using a suitable SPE cartridge.

-

Concentration and Reconstitution: Concentrate the extract and reconstitute the residue in a small volume of solvent for instrumental analysis.

Instrumental Analysis

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a Mass Spectrometer (MS) is the preferred method for the determination of this compound and its metabolites.

-

HPLC-UV: A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water (often with a modifier like formic or acetic acid to improve peak shape). Detection is performed at a wavelength where the analytes have maximum absorbance.

-

HPLC-MS/MS: This technique offers higher sensitivity and selectivity. It allows for the confirmation of the identity of the analytes based on their mass-to-charge ratio and fragmentation patterns. This is particularly useful for complex matrices and for detecting metabolites at very low concentrations.

Conclusion

This compound is rapidly metabolized in both soil and water environments, with the primary degradation product being cyhalofop-acid. Further degradation leads to the formation of other metabolites. The rate of degradation is influenced by environmental factors such as microbial activity, pH, and temperature. The analytical methods described in this guide provide a robust framework for monitoring the presence and persistence of this compound and its metabolites in the environment. This information is crucial for conducting accurate environmental risk assessments and ensuring the responsible use of this herbicide.

References

An In-depth Technical Guide to the Mode of Action and Weed Selectivity of Cyhalofop-butyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the herbicide cyhalofop-butyl, focusing on its biochemical mode of action and the mechanisms underlying its selectivity for grassy weeds, particularly in rice cultivation.

Introduction

This compound is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate ("fop") chemical class.[1] It is widely utilized for the control of a broad spectrum of annual and perennial grass weeds in rice and other cereal crops.[2] Its efficacy is attributed to its specific inhibition of a key enzyme in fatty acid biosynthesis, while its crop safety is a result of differential metabolism between the crop and target weed species.[3]

Mode of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)

The primary mode of action of this compound is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase).[1] ACCase is a critical enzyme in the fatty acid biosynthesis pathway, catalyzing the carboxylation of acetyl-CoA to malonyl-CoA.[4] This is the first committed step in the synthesis of fatty acids, which are essential components of cell membranes, energy storage molecules, and signaling molecules.

Following foliar application, this compound is absorbed by the leaves and translocated via the phloem to the meristematic tissues, or growing points, of the plant. In susceptible grass species, the butyl ester is rapidly hydrolyzed to its herbicidally active form, cyhalofop-acid. This acid metabolite then binds to and inhibits the ACCase enzyme.

The inhibition of ACCase leads to a depletion of fatty acids, which in turn disrupts the formation and integrity of cell membranes. This results in a cessation of growth, followed by chlorosis (yellowing), necrosis (tissue death), and ultimately, the death of the susceptible weed.

dot

Caption: Mode of action of this compound in susceptible weeds.

Weed Selectivity: The Role of Differential Metabolism

The selectivity of this compound between rice and susceptible grassy weeds is primarily due to the differential rate of its metabolism. While susceptible weeds rapidly convert this compound to the phytotoxic cyhalofop-acid, rice possesses the ability to rapidly metabolize cyhalofop-acid into non-herbicidal compounds.

In rice, cyhalofop-acid is further metabolized to its inactive diacid form. This rapid detoxification prevents the accumulation of the active herbicide at its target site, the ACCase enzyme, thus conferring tolerance to the crop. In contrast, the slower metabolism in susceptible weeds allows for the accumulation of cyhalofop-acid, leading to ACCase inhibition and subsequent plant death.

dot

Caption: Differential metabolism of this compound in rice vs. susceptible weeds.

Data Presentation: Efficacy and Selectivity

The following tables summarize the quantitative data on the efficacy of this compound against various grass weed species and the differential sensitivity of ACCase from rice and a common weed.

Table 1: Efficacy of this compound on Various Grass Weeds (GR50/ED50 Values)

| Weed Species | Parameter | Value (g a.i./ha) | Reference |

| Echinochloa crus-galli (Susceptible) | GR50 | 5.6 | |

| Echinochloa crus-galli (Resistant) | GR50 | 75.8 | |

| Leptochloa chinensis (Resistant) | ED50 | 187.7 - 735.7 | |

| Eragrostis japonica (Tolerant) | GR50 | 130.15 - 187.61 |

GR50: Herbicide dose causing a 50% reduction in plant growth. ED50: Herbicide dose causing a 50% effect.

Table 2: In Vitro ACCase Inhibition by Cyhalofop-acid

| Plant Species | Parameter | Value (µM) | Reference |

| Eragrostis japonica (Tolerant) | IC50 | 6.22-fold higher than susceptible | |

| Leptochloa chinensis (Susceptible) | IC50 | Not specified |

IC50: Concentration of inhibitor required to inhibit 50% of enzyme activity.

Experimental Protocols

Whole-Plant Bioassay for Herbicide Efficacy

This protocol is used to determine the dose-response of a weed species to this compound.

-

Plant Material and Growth: Seeds of the target weed species are sown in pots containing a suitable growth medium and grown in a greenhouse under controlled conditions (e.g., 25/20°C day/night temperature, 14-hour photoperiod).

-

Herbicide Application: At the 3-4 leaf stage, seedlings are treated with a range of this compound concentrations. The herbicide is applied using a cabinet sprayer calibrated to deliver a specific volume (e.g., 200 L/ha).

-

Data Collection: After a set period (e.g., 21 days), the above-ground biomass of the treated plants is harvested, dried, and weighed.

-

Data Analysis: The fresh or dry weight data is expressed as a percentage of the untreated control. A log-logistic dose-response curve is fitted to the data to calculate the GR50 or ED50 value.

In Vitro ACCase Inhibition Assay

This assay measures the direct inhibitory effect of cyhalofop-acid on the ACCase enzyme.

-

Enzyme Extraction: Fresh leaf tissue from the target plant species is homogenized in an extraction buffer to isolate the ACCase enzyme. The homogenate is centrifuged to remove cell debris.

-

Enzyme Assay: The assay is conducted in a reaction mixture containing the enzyme extract, a buffer solution, and the necessary substrates for the ACCase reaction (e.g., acetyl-CoA, ATP, and bicarbonate).

-

Inhibitor Addition: Various concentrations of cyhalofop-acid are added to the reaction mixture.

-

Measurement of Activity: The activity of the ACCase enzyme is determined by measuring the incorporation of radiolabeled bicarbonate into an acid-stable product or by a colorimetric assay.

-

Data Analysis: The enzyme activity at each inhibitor concentration is expressed as a percentage of the control (no inhibitor). An inhibition curve is plotted to determine the IC50 value.

Radiolabeled Herbicide Metabolism Study

This protocol tracks the absorption, translocation, and metabolism of this compound in plants.

-

Plant Treatment: A solution of 14C-labeled this compound is applied to a specific leaf of the test plants (e.g., rice and a susceptible weed).

-

Harvesting: At various time points after treatment, the plants are harvested and sectioned into different parts (e.g., treated leaf, other leaves, stem, roots).

-

Extraction of Metabolites: The plant tissues are homogenized in a solvent to extract the radiolabeled compounds.

-

Analysis of Metabolites: The extracts are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector to separate and quantify the parent herbicide and its metabolites.

-

Data Interpretation: The distribution and chemical nature of the radioactivity in different plant parts over time provide insights into the rate of absorption, translocation, and metabolism of the herbicide.

dot

Caption: General workflow for studying herbicide mode of action and selectivity.

Conclusion

This compound is an effective graminicide whose mode of action is the inhibition of ACCase, a key enzyme in fatty acid biosynthesis. Its remarkable selectivity in rice is primarily governed by the rapid metabolic detoxification of the active cyhalofop-acid in the crop, a process that is significantly slower in susceptible grass weeds. Understanding these mechanisms at a molecular and physiological level is crucial for the sustainable use of this herbicide and for the development of new weed management strategies.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Cyhalofop-butyl Formulations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Cyhalofop-butyl, a selective post-emergence herbicide. The information is curated for researchers and professionals in the fields of agricultural science and drug development, with a focus on data presentation, experimental protocols, and visual representations of key processes.

Physicochemical Properties of this compound

This compound is a member of the aryloxyphenoxypropionate class of herbicides.[1][2] It is a chiral molecule, with the R-isomer being the biologically active form. The following table summarizes its key physical and chemical properties.

| Property | Value | Reference |

| IUPAC Name | butyl (2R)-2-[4-(4-cyano-2-fluorophenoxy)phenoxy]propanoate | [3] |

| CAS Number | 122008-85-9 | [1][2] |

| Molecular Formula | C₂₀H₂₀FNO₄ | |

| Molecular Weight | 357.38 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 48–51 °C | |

| Boiling Point | 449.1 °C (estimated) | |

| Vapor Pressure | 1.2 x 10⁻³ mPa (at 20°C) | |

| Water Solubility | 0.7 ppm (at pH 7, 20°C) | |

| logP (o/w) | 3.31 | |

| Stability | Stable at pH 4, hydrolyzes slowly at pH 7, and rapidly at pH 1.2 or pH 9. |

Mechanism of Action

This compound functions as a systemic herbicide that is absorbed through the leaves of plants. Its herbicidal activity stems from the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase). ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes. By inhibiting this enzyme, this compound disrupts lipid formation, leading to the cessation of growth and eventual death of susceptible grass weeds. Notably, rice and other cereal crops exhibit a natural tolerance to this compound due to a less sensitive ACCase enzyme.

Formulations

This compound is available in several formulations to suit different application needs. Common formulations include:

-

Emulsifiable Concentrate (EC): 10% EC, 15% EC, 20% EC

-

Oil Dispersion (OD): A modern formulation that enhances adhesion to waxy leaf surfaces and improves stability.

-

Soluble Concentrate (SC)

-

Granular (G)

These formulations are typically applied post-emergence to control a variety of annual and perennial grasses in rice paddies and other cereal crops.

Experimental Protocols

The determination of this compound and its primary metabolite, Cyhalofop-acid, in various matrices is crucial for residue analysis and environmental monitoring. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a common analytical technique.

4.1. Sample Preparation: QuEChERS Method for Cereals and Oilseeds

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for sample preparation.

-

Extraction: A 2.0 g to 5.0 g sample is extracted with a solution of 0.1% formic acid in a 1:1 (v/v) mixture of water and acetonitrile.

-

Purification: The extract is then purified by dispersive solid-phase extraction (d-SPE) using adsorbents such as N-propyl ethylenediamine (PSA), C18, sodium chloride, and anhydrous magnesium sulfate.

-

Filtration: The purified solution is filtered through a 0.22 µm membrane before analysis.

4.2. Analytical Method: UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) provides high sensitivity and selectivity for the quantification of this compound and its metabolites.

-

Chromatographic Column: ACQUITY UPLC BEH C₁₈ (50 mm × 2.1 mm, 1.7 µm) or equivalent.

-

Mobile Phase: A gradient elution using a mixture of 0.1% phosphoric acid in water, methanol, and acetonitrile.

-

Detection: Tandem mass spectrometry.

-

Quantification: External standard method.

The limit of quantitation (LOQ) for both this compound and Cyhalofop-acid has been reported to be 0.01 mg/kg in various matrices including paddy water, soil, and rice tissues.

Metabolism and Environmental Fate

In plants and animals, this compound is readily metabolized through hydrolysis to its herbicidally active form, Cyhalofop-acid. In animals, this acid can be further broken down and is rapidly excreted.

The environmental persistence of this compound is dependent on local conditions. While it is not expected to be persistent in soil, it may persist in some aquatic systems. The half-life of Cyhalofop-acid has been reported to be between 1.01 and 1.53 days in paddy water and between 0.88 and 0.97 days in paddy soil.

Toxicological Profile

This compound exhibits low acute oral and dermal toxicity. The acute oral LD50 for rats and mice is greater than 5000 mg/kg, and the acute dermal LD50 is greater than 2000 mg/kg. It is non-irritating to the skin and eyes and does not cause skin sensitization. Furthermore, it has not been found to be mutagenic, teratogenic, or carcinogenic. However, it is moderately toxic to fish and aquatic plants.

References

History and development of Cyhalofop-butyl as a herbicide

An In-Depth Technical Guide to the History and Development of Cyhalofop-butyl

Introduction

This compound is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate (AOPP) chemical family.[1][2][3] It is a cornerstone of weed management programs in rice cultivation worldwide, prized for its high efficacy against a broad spectrum of problematic grass weeds while maintaining excellent safety for rice crops.[4][5] Its development marked a significant advancement in weed control technology for rice, a crop that is particularly vulnerable to competition from grassy weeds.

Developed by Dow AgroSciences (formerly DowElanco), this compound was first introduced in Asia in 1995 and has since been adopted by major rice-producing regions globally. It is recognized for its systemic action, low toxicity profile, and favorable environmental characteristics, making it a vital tool for sustainable rice production.

History and Development

-

Discovery: this compound was discovered and developed by DowElanco. It was identified under the developmental codes XDE 537 or DEH 112.

-

Commercial Launch: The herbicide was launched commercially in Asia in 1995, addressing the critical need for a selective graminicide in rice.

-

Global Adoption: Following its success in Asia, its use expanded globally to key rice-growing areas, including the United States, China, Japan, and several European countries.

-

Significance: Its introduction provided farmers with a highly effective post-emergence tool to manage difficult-to-control grass weeds, including biotypes resistant to other herbicide classes.

Chemical Properties and Synthesis

This compound is the R-isomer of the butyl ester of cyhalofop acid. The R-isomer is the herbicidally active form.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | (R)-butyl 2-(4-(4-cyano-2-fluorophenoxy)phenoxy) propionate | |

| CAS Number | 122008-85-9 | |

| Molecular Formula | C₂₀H₂₀FNO₄ | |

| Appearance | White crystalline solid | |

| Melting Point | 50°C | |

| Vapor Pressure | 1.2 x 10⁻³ mPa (at 20°C) | |

| Water Solubility | 0.7 ppm (at pH 7, 20°C) | |

| Kow logP | 3.31 |

Chemical Synthesis

The commercial synthesis of this compound is a multi-step process. While several routes exist, a common pathway involves two key transformations: etherification followed by esterification.

-

Etherification: The process typically begins with the etherification of 3,4-difluorobenzonitrile with (R)-2-(4-hydroxyphenoxy)propionic acid. This reaction is conducted under alkaline conditions, often using an inorganic base like potassium carbonate as an acid scavenger. The reaction is facilitated by a polar aprotic solvent, such as dimethylformamide (DMF), and often employs a phase-transfer catalyst (e.g., tetrabutylammonium bisulfate) to improve reaction rates and yield under milder conditions.

-

Esterification: The resulting intermediate, (R)-2-[4-(4-cyano-2-fluorophenoxy)phenoxy]propionic acid, is then esterified with n-butanol. This step can be catalyzed by a Brønsted acid (like sulfuric acid or p-toluenesulfonic acid) and often involves the use of a dehydrating solvent (such as cyclohexane) to remove water and drive the reaction to completion.

Caption: General synthesis pathway for this compound.

Mechanism of Action and Selectivity

Inhibition of Acetyl-CoA Carboxylase (ACCase)

This compound is a member of the Weed Science Society of America (WSSA) Group 1 herbicides. Its mode of action is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase). ACCase is a critical enzyme that catalyzes the first committed step in the biosynthesis of fatty acids.

The herbicidal pathway is as follows:

-

Absorption and Translocation: this compound is absorbed systemically, primarily through the leaves and sheaths of the plant. It is mobile within the phloem and accumulates in the meristematic regions (growing points) where cell division is active.

-

Hydrolysis to Active Form: In susceptible plants, the butyl ester (this compound) is rapidly hydrolyzed by esterase enzymes to its biologically active form, cyhalofop acid.

-

ACCase Inhibition: Cyhalofop acid binds to and inhibits the ACCase enzyme.

-

Lipid Synthesis Blockage: This inhibition blocks the production of fatty acids, which are essential components for building new cell membranes and for energy storage.

-

Cellular Disruption and Death: The inability to produce lipids leads to a cessation of cell division and growth, the breakdown of cell membrane integrity, and ultimately, the death of the plant.

Symptoms in susceptible weeds appear progressively, starting with the yellowing of young leaves within 5-7 days, followed by necrosis, and complete plant death within two to three weeks.

Caption: Signaling pathway of this compound in susceptible plants.

Basis of Selectivity in Rice

The high degree of safety this compound exhibits in rice is due to differential metabolism between the crop and target weeds. In rice plants, this compound is rapidly metabolized to the cyhalofop diacid, a form that is non-toxic to the ACCase enzyme. Conversely, in susceptible grass weeds, this degradation is much slower, allowing the active cyhalofop acid to accumulate in the meristems and exert its herbicidal effect. This rapid detoxification is the key to its selectivity.

Efficacy and Field Performance

This compound is effective against a wide range of annual and perennial grass weeds that infest rice fields.

Table 2: Target Weeds and Application Rates

| Target Weed | Scientific Name | Typical Application Rate (g a.i./ha) | Reference |

| Barnyardgrass | Echinochloa crus-galli | 75 - 120 | |

| Junglerice | Echinochloa colona | 75 - 120 | |

| Chinese sprangletop | Leptochloa chinensis | 75 - 150 | |

| Crabgrass | Digitaria sanguinalis | 60 - 100 | |

| Foxtail | Setaria spp. | 60 - 100 |

Field studies have consistently demonstrated the high efficacy of this compound. Application at doses ranging from 75 to 150 g a.i./ha effectively controls key weeds like Echinochloa crus-galli, Ludwigia octovalvis, and Cyperus iria, significantly reducing their dry weight compared to untreated plots. Studies have also shown that treatments with this compound result in rice grain yields comparable to or significantly higher than manual weeding and other standard herbicide treatments. For optimal performance, it is typically applied post-emergence when weeds are in the 2-5 leaf stage.

Toxicology and Environmental Profile

This compound possesses a generally favorable toxicological and environmental profile, particularly concerning its use in sensitive aquatic environments like rice paddies.

Toxicological Summary

Table 3: Summary of Toxicological Data

| Endpoint | Species | Result | Classification | Reference |

| Acute Oral LD₅₀ | Rat | >5000 mg/kg | Low Toxicity | |

| Acute Dermal LD₅₀ | Rat | >2000 mg/kg | Low Toxicity | |

| Avian Acute LD₅₀ | Bobwhite Quail | >2250 mg/kg | Practically Non-toxic | |

| Aquatic LC₅₀ (96h) | Rainbow Trout | 0.49 mg/L | Highly Toxic | |

| Aquatic LC₅₀ (48h) | Daphnia magna | 1.3 mg/L | Highly Toxic | |

| Honeybee Acute LD₅₀ | Honeybee | >100 µ g/bee | Non-toxic | |

| Maternal NOAEL | Rabbit | 40 mg/kg/day | - | |

| Chronic NOAEL | Dog (1-year) | >45.9 mg/kg/day | - |

-

Human Health: this compound has low acute mammalian toxicity. Long-term studies in rodents have identified the kidney as a potential target organ at high doses. However, it is not considered neurotoxic, teratogenic, or immunotoxic, and studies have not shown evidence of carcinogenic potential at the doses tested.

-

Ecological Toxicity: While the parent compound, this compound, is classified as highly toxic to fish and aquatic invertebrates on an acute basis, its major degradation products are practically non-toxic to aquatic organisms. Given its rapid degradation in aquatic environments, the overall risk is managed. It is practically non-toxic to birds and non-toxic to honeybees.

Environmental Fate

Table 4: Environmental Fate Characteristics

| Property | Value / Characteristic | Reference |

| Hydrolysis Half-life | 88 days (pH 7), 2.1 days (pH 9) | |

| Aerobic Soil Metabolism | 3-11 hours (very rapid) | |

| Aerobic Aquatic Metabolism | 2.4 to 4.4 hours | |

| Soil Mobility | Relatively immobile | |

| Groundwater Contamination | Low potential |

This compound is not expected to be persistent in soil systems due to rapid microbial metabolism. It is stable under acidic conditions (pH 4) but hydrolyzes slowly at neutral pH and rapidly under alkaline (pH 9) or very acidic (pH 1.2) conditions. Its rapid degradation in both soil and water, combined with its relative immobility in soil, results in a low potential for leaching into groundwater.

Experimental Protocols

Protocol 1: Chemical Synthesis in Laboratory

This protocol is a generalized procedure for the one-pot synthesis of this compound using a phase-transfer catalyst.

-

Reaction Setup: In a sealed reaction vessel, combine (R)-2-(4-hydroxy-phenoxyl) propanoic acid, 3,4-difluorobenzonitrile, anhydrous potassium carbonate, and a phase-transfer catalyst (e.g., tetrabutylammonium bisulfate) in DMF solvent.

-

Condensation: Heat the mixture to approximately 80°C with continuous stirring for 7 hours to facilitate the etherification reaction.

-

Esterification: Cool the reaction mixture to 50°C. Add butyl bromide to the vessel, reseal, and heat to 80°C for an additional 6 hours.

-

Purification: After cooling, recover the solvent and excess butyl bromide under reduced pressure. Extract the residue with an organic solvent like ethyl acetate. Evaporate the collected organic phase to yield the final product.

-

Analysis: Confirm product purity and optical purity using High-Performance Liquid Chromatography (HPLC).

Protocol 2: Greenhouse Paddy Efficacy Trial

This protocol outlines a method for evaluating herbicide efficacy in a controlled greenhouse environment.

-

Plant Preparation: Germinate seeds of rice and target weed species (e.g., barnyardgrass) in puddled soil within plastic cups. Grow plants in a greenhouse with controlled temperature (e.g., 30°C day/26°C night) and a 16-hour photoperiod.

-

Stock Solution: Prepare a stock solution by dissolving technical grade this compound in acetone, then bringing it to volume with a 0.1% (v/v) Tween 20 surfactant solution.

-

Application: Once plants are established and a flood of 2-3 cm is maintained, inject measured volumes of the stock solution into the floodwater to achieve the desired application rates. Inject control cups with a solvent blank.

-

Maintenance: Do not add water for 48 hours post-application, after which the flood level should be maintained.

-

Assessment: After 3-4 weeks, visually assess herbicide activity (weed control) and crop tolerance (phytotoxicity) on a percentage scale.

Caption: A typical workflow for a field efficacy trial.

Protocol 3: Zebrafish Developmental Toxicity Assay

This protocol is used to assess the potential for developmental toxicity in an aquatic vertebrate model.

-

Embryo Collection: Collect normally developing zebrafish (Danio rerio) embryos 2 hours post-fertilization (hpf).

-

Exposure Groups: Randomly divide embryos into treatment groups. For example: a control group (reconstituted water with <0.01% DMSO solvent), and several exposure concentrations of this compound (e.g., 0.1, 1, 10 µg/L). Use multiple replicates for each group.

-

Exposure Conditions: Place embryos (e.g., 100 per container) in 1 L of the corresponding exposure solution. Maintain a consistent temperature and light cycle. Renew the exposure solution daily.

-

Developmental Assessment: Expose the embryos until 120 hpf. During this period, monitor for developmental endpoints such as mortality, hatching rate, heart rate, and morphological abnormalities.

-

Biochemical Analysis: At the end of the exposure period, analyze larvae for biomarkers of stress, such as reactive oxygen species (ROS) production, apoptosis (e.g., via caspase-3 and caspase-9 activity assays), and the expression of genes related to oxidative stress and apoptosis using qPCR.

Conclusion

The development of this compound represents a significant milestone in herbicide technology, providing a highly selective and effective solution for managing grass weeds in rice. Its unique mechanism of action, coupled with a favorable metabolic pathway in rice, grants it excellent crop safety. Supported by extensive research, its toxicological and environmental fate profiles demonstrate a low risk to human health and the environment when used according to label directions. As a result, this compound remains an indispensable tool for farmers, contributing to global food security by protecting rice yields from the detrimental impact of weed competition.

References

Cyhalofop-Butyl: An In-Depth Technical Guide on Its Effects on Non-Target Aquatic Organisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyhalofop-butyl is a selective, post-emergence herbicide from the aryloxyphenoxypropionate group, primarily used to control grass weeds in rice cultivation.[1] Its mode of action is the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis in plants.[2][3][4] While effective in its agricultural application, concerns regarding its potential impact on non-target aquatic organisms have prompted extensive research. This technical guide provides a comprehensive overview of the ecotoxicological effects of this compound on a range of aquatic life, including fish, invertebrates, amphibians, and algae. The guide synthesizes key findings on acute and chronic toxicity, sublethal effects, and the underlying molecular mechanisms of action. Detailed experimental protocols and visual representations of affected signaling pathways are included to support further research and risk assessment.

Ecotoxicological Effects on Non-Target Aquatic Organisms

This compound exhibits varying degrees of toxicity to different aquatic organisms. Generally, it is considered moderately to highly toxic to fish and aquatic plants, with lower toxicity to aquatic invertebrates.[1] The following sections detail the specific effects on various aquatic taxa.

Fish

Studies on several fish species, including zebrafish (Danio rerio), rainbow trout (Oncorhynchus mykiss), bluegill sunfish (Lepomis macrochirus), and Yellow River carp (Cyprinus carpio), have demonstrated the acute and chronic toxicity of this compound.

Acute Toxicity:

The 96-hour median lethal concentration (LC50) values for various fish species are summarized in the table below. Early life stages of fish have been shown to be more sensitive to this compound than adult stages.

| Species | Life Stage | 96-h LC50 (mg/L) | Reference |

| Danio rerio (Zebrafish) | Embryo | 0.637 | |

| Danio rerio (Zebrafish) | Larvae (12 h post-hatching) | 0.58 | |

| Danio rerio (Zebrafish) | Larvae (72 h post-hatching) | 1.42 | |

| Danio rerio (Zebrafish) | Adult | 3.49 | |

| Oncorhynchus mykiss (Rainbow Trout) | - | 1.65 (nominal) | |

| Lepomis macrochirus (Bluegill Sunfish) | - | 0.637 (measured) | |

| Gambusia holbrooki (Mosquito Fish) | - | 4.140 | |

| Cyprinus carpio var. (Yellow River Carp) | Embryo | >2.0 (mortality significantly increased at 1.6 and 2.0 mg/L) |

Developmental and Sublethal Effects:

Exposure to sublethal concentrations of this compound can lead to a range of developmental and physiological effects in fish, including:

-

Morphological abnormalities: Pericardial edema, yolk sac edema, and tail and spine deformation have been observed in zebrafish and Yellow River carp embryos.

-

Reduced hatching and growth: Inhibition of embryo hatching and reduced body length of larvae are common effects.

-

Physiological disturbances: Decreased heart rate and inhibition of spontaneous movement in zebrafish embryos have been reported.

-

Hepatotoxicity: this compound can induce liver damage in zebrafish, characterized by hepatocyte degeneration, vacuolation, and necrosis, leading to liver atrophy. This is accompanied by increased levels of liver function enzymes such as alanine transaminase (ALT) and aspartate transaminase (AST).

-

Reproductive toxicity: Long-term exposure to environmentally relevant concentrations of this compound has been shown to inhibit spawning in female zebrafish and decrease fertility in males. These effects are linked to disruptions in the hypothalamus-pituitary-gonad-liver (HPGL) axis.

-

Immunotoxicity: this compound can induce immunotoxicity in zebrafish, leading to a reduction in the number of immune cells, inflammatory responses, and apoptosis of immune cells.

-

Oxidative stress: The herbicide can induce the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage.

Aquatic Invertebrates

This compound is generally considered to have low to moderate toxicity to aquatic invertebrates.

| Species | Endpoint | Value (mg/L) | Exposure Duration | Reference |

| Daphnia magna | EC50 (immobilisation) | 8.3 | 48 hours | |

| Daphnia magna | NOEC (immobilisation) | 2.5 | 48 hours |

Chronic toxicity data for a wider range of invertebrate species are still limited in the publicly available literature.

Amphibians

Studies on tadpoles of Rana limnocharis and Bufo gargarizans indicate that this compound is toxic to amphibians.

| Species | Endpoint | Value (mg/L) | Exposure Duration | Reference |

| Rana limnocharis (Tadpole) | LC50 | 0.718 | 24 hours | |

| Rana limnocharis (Tadpole) | LC50 | 0.677 | 48 hours | |

| Bufo gargarizans (Tadpole) | LC50 | 43.08 | 24 hours | |

| Bufo gargarizans (Tadpole) | LC50 | 40.33 | 48 hours | |

| Bufo gargarizans (Tadpole) | LC50 | 38.20 | 96 hours |

Algae

This compound is considered moderately toxic to aquatic plants, including algae. It can inhibit the growth of green algae species such as Chlorella vulgaris and Scenedesmus quadricauda.

| Species | Endpoint | Value (mg/L) | Exposure Duration | Reference |

| Chlorella vulgaris | 96-h EC50 (growth inhibition) | Data not found in direct this compound studies | 96 hours | |

| Scenedesmus quadricauda | 72-h EC50 (growth inhibition) | Data not found in direct this compound studies | 72 hours |

Mechanisms of Toxicity

The primary mode of action of this compound in its target organisms (grassy weeds) is the inhibition of the ACCase enzyme. However, in non-target aquatic organisms, its toxicity is mediated by a variety of other mechanisms, including disruption of key signaling pathways.

Acetyl-CoA Carboxylase (ACCase) Inhibition

This compound itself is a pro-herbicide that is rapidly converted to its active form, cyhalofop-acid, within the plant. Cyhalofop-acid then inhibits the ACCase enzyme, which catalyzes the first committed step in fatty acid biosynthesis. This blockage of fatty acid production disrupts the formation of new cell membranes, leading to cessation of growth and eventual death of the weed. While this is the primary mechanism in plants, the extent to which it contributes to toxicity in aquatic animals is less clear.

Figure 1: Mechanism of Acetyl-CoA Carboxylase (ACCase) inhibition by this compound.

Disruption of the Hypothalamus-Pituitary-Gonad-Liver (HPGL) Axis

In fish, this compound has been shown to disrupt the endocrine system by interfering with the HPGL axis, which is crucial for regulating reproduction. This disruption leads to altered levels of sex hormones, such as 17β-estradiol (E2) and testosterone (T), and vitellogenin (VTG), a precursor to egg yolk protein. The expression of several key genes in this pathway is affected, including gonadotropin-releasing hormone (gnrh), follicle-stimulating hormone receptor (fshr), and cytochrome P450 aromatase genes (cyp19a and cyp19b), which are involved in steroidogenesis.

Figure 2: Disruption of the HPGL axis in fish by this compound.

Induction of Apoptosis

This compound can induce programmed cell death, or apoptosis, in the embryonic tissues of fish. This is mediated through the intrinsic mitochondrial pathway, involving the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This imbalance leads to the activation of initiator caspases (caspase-9) and executioner caspases (caspase-3), ultimately resulting in cell death and contributing to developmental abnormalities.

Figure 3: Apoptosis induction by this compound in aquatic organisms.

Immunotoxicity and Inflammatory Response

Exposure to this compound can trigger an inflammatory response and suppress the immune system in fish. This is associated with the activation of the JAK-STAT (Janus kinase/signal transducer and activator of transcription) signaling pathway. This pathway is involved in cytokine signaling and immune cell differentiation and function. This compound exposure can also lead to increased expression of proteins involved in inflammation, such as Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB).

Figure 4: Immunotoxicity and inflammatory response pathway initiated by this compound.

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the toxicological evaluation of this compound. Specific parameters may vary between studies.

Fish Acute Toxicity Test (Following OECD Guideline 203)

-

Test Organism: Rainbow trout (Oncorhynchus mykiss), Zebrafish (Danio rerio), or other recommended species.

-

Test Duration: 96 hours.

-

Test Chambers: Glass aquaria of suitable volume to maintain loading rates.

-

Test Conditions: Static, semi-static, or flow-through system. Temperature, pH, and dissolved oxygen are maintained within species-specific optimal ranges and monitored regularly. A 16:8 hour light:dark photoperiod is typical.

-

Exposure Concentrations: A geometric series of at least five concentrations of this compound and a control.

-

Observations: Mortality is recorded at 24, 48, 72, and 96 hours. Sublethal effects are also noted.

-

Data Analysis: The 96-h LC50 and its 95% confidence limits are calculated using probit analysis or other appropriate statistical methods.

Daphnia sp. Acute Immobilisation Test (Following OECD Guideline 202)

-

Test Organism: Daphnia magna, less than 24 hours old.

-

Test Duration: 48 hours.

-

Test Chambers: Glass beakers.

-

Test Conditions: Static test at a constant temperature (e.g., 20 ± 1°C) with a 16:8 hour light:dark photoperiod. Daphnids are not fed during the test.

-

Exposure Concentrations: At least five concentrations of this compound in a geometric series and a control.

-

Observations: Immobilisation (daphnids are unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.

-

Data Analysis: The 48-h EC50 for immobilisation and its 95% confidence limits are calculated. The No Observed Effect Concentration (NOEC) may also be determined.

Alga, Growth Inhibition Test (Following OECD Guideline 201)

-

Test Organism: Exponentially growing cultures of green algae such as Scenedesmus quadricauda or Chlorella vulgaris.

-

Test Duration: 72 hours.

-

Test Conditions: Batch cultures in a nutrient-rich medium under constant illumination and temperature.

-

Exposure Concentrations: A minimum of five concentrations of this compound and a control, with three replicates per concentration.

-

Measurements: Algal growth is measured at 24, 48, and 72 hours by cell counts or another biomass surrogate (e.g., fluorescence).

-

Data Analysis: The EC50 for growth rate inhibition and yield are calculated. The NOEC is also determined.

Fish Chronic Toxicity and Reproduction Test (Following OECD Guideline 210)

-

Test Organism: Zebrafish (Danio rerio) or other suitable species.

-

Test Duration: Life-cycle or partial life-cycle exposure (e.g., 150 days).

-

Test Conditions: Flow-through or semi-static system with controlled water quality parameters. Fish are fed a standard diet.

-

Endpoints: Survival, growth (length and weight), and reproductive output (fecundity, fertilization success, and hatching success). Histopathological examination of gonads and measurement of hormone levels (E2, T, VTG) are also conducted.

-

Data Analysis: NOEC and Lowest Observed Effect Concentration (LOEC) for each endpoint are determined.

Sediment-Water Chironomid Toxicity Test (Following OECD Guideline 218)

-

Test Organism: First instar larvae of the midge Chironomus riparius.

-

Test Duration: 28 days.

-

Test System: Beakers containing formulated or natural sediment spiked with this compound and overlying water.

-

Endpoints: Emergence rate and development time of adult midges. Larval survival and growth may also be assessed.

-

Data Analysis: ECx (e.g., EC50) for emergence and NOEC/LOEC for all endpoints are calculated.

Conclusion

The available scientific literature indicates that this compound poses a risk to non-target aquatic organisms, particularly fish and algae. While its primary mode of action in target plants is well-understood, its toxicity in aquatic animals is multifaceted, involving endocrine disruption, immunotoxicity, induction of apoptosis, and oxidative stress. This technical guide provides a consolidated resource of the current knowledge, highlighting the need for further research to fill existing data gaps, especially concerning the chronic toxicity to a broader range of invertebrates and the specific molecular interactions within the affected signaling pathways. A thorough understanding of these effects is essential for accurate environmental risk assessment and the development of strategies to mitigate the impact of this widely used herbicide on aquatic ecosystems.

References

- 1. This compound exposure induces the severe hepatotoxicity and immunotoxicity in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound on the developmental toxicity and immunotoxicity in zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. osf.io [osf.io]

- 4. scielo.br [scielo.br]

Methodological & Application

Determining Cyhalofop-butyl Residues in Rice Paddies: A Detailed Protocol

Application Note

This document provides a comprehensive protocol for the determination of Cyhalofop-butyl and its primary metabolite, cyhalofop acid, in various components of a rice paddy ecosystem, including soil, water, and rice plants (straw, grain, and husk). This compound is a post-emergence herbicide from the aryloxyphenoxypropionate group, widely used for controlling grass weeds in rice cultivation.[1][2][3][4][5] Monitoring its residue levels is crucial for ensuring food safety and assessing environmental impact.

The methodologies outlined below are based on established analytical techniques such as Gas Chromatography with Electron Capture Detector (GC-ECD) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), which offer high sensitivity and selectivity for the detection of these compounds. The protocols include detailed steps for sample collection, preparation, extraction, and clean-up, followed by instrumental analysis.

Experimental Protocols

Sample Collection and Preparation

1.1. Soil Samples:

-

Collect soil samples from the treated paddy fields at various time intervals (e.g., 0, 15, 30, 60 days after application and at harvest) to study the dissipation pattern.

-

Air-dry the soil samples, grind them, and pass them through a 2 mm sieve to ensure homogeneity.

1.2. Water Samples:

-

Collect water samples from the paddy fields. The samples should be stored in clean, amber-colored glass bottles and kept cool until analysis.

1.3. Rice Plant Samples:

-

At harvest, collect representative samples of rice grain, straw, and husk from the treated plots.

-

Separate the grain, straw, and husk. The samples should be chopped or ground to a smaller, uniform size for efficient extraction.

Extraction of this compound and Cyhalofop Acid

2.1. Soil Samples:

-

Weigh 100 g of the prepared soil sample into a 250 ml conical flask.

-

Add 100 ml of an acetone:water mixture (9:1 v/v) and let it stand overnight.

-

Shake the mixture for 1 hour using a mechanical shaker.

-

Filter the extract through a Buchner funnel and wash the soil residue with an additional 50 ml of the acetone:water mixture.

-

Concentrate the filtrate using a rotary vacuum evaporator.

2.2. Rice Grain, Straw, and Husk Samples:

-

For grain, use 100 g of the sample; for straw and husk, use 25 g.

-

Perform a Soxhlet extraction with 300 ml of acetone for 6 hours.

-

Evaporate the acetone extract to dryness using a rotary vacuum evaporator at 40°C.

2.3. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method for Various Matrices:

-

This method can be used for the simultaneous determination of this compound and its metabolite in various agricultural products, including brown rice.

-

Extract the sample with acetonitrile and QuEChERS EN salts.

-

Purify the extract using a dispersive solid-phase extraction (d-SPE) with a suitable sorbent like Z-SEP.

Clean-up of Extracts

-

To the concentrated extract from soil or the reconstituted extract from plant samples, add 150 ml of a saturated aqueous NaCl solution.

-

Partition the aqueous phase with 200 ml of dichloromethane in a separatory funnel.

-

Collect the dichloromethane layer and evaporate it to dryness using a rotary vacuum evaporator at 40°C.

-

Reconstitute the final residue in a known volume of methanol or a suitable solvent for instrumental analysis.

Instrumental Analysis

4.1. Gas Chromatography with Electron Capture Detector (GC-ECD):

-

Column: DB-5, 30 m x 0.53 mm i.d., 5 µm thickness.

-

Oven Temperature: 230°C.

-

Injector Temperature: 250°C.

-

Detector Temperature: 280°C.

-

Carrier Gas Flow (N2): 40 ml/min.

4.2. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS):

-

This method is suitable for the simultaneous determination of this compound and its metabolite, cyhalofop acid.

-

Column: A suitable C18 column.

-

Mobile Phase: A gradient of methanol and water (with or without additives like formic or acetic acid).

-

Detection: Tandem mass spectrometry in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

4.3. Ultra-High-Performance Liquid Chromatography (UPLC):

-

Column: ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 μm).

-

Mobile Phase: Gradient elution with 0.1% phosphoric acid aqueous solution-methanol-acetonitrile.

-

The eluent is analyzed by the UPLC system.

Data Presentation

The following tables summarize the quantitative data from various studies on the determination of this compound residues.

Table 1: Method Validation Parameters for this compound and Cyhalofop Acid

| Parameter | Matrix | Method | LOD (mg/kg) | LOQ (mg/kg) | Recovery (%) | Reference |

| This compound | Soil, Grain, Straw, Husk | GC-ECD | 0.01 | 0.05 | 83-92 | |

| This compound & Cyhalofop acid | Paddy water, soil, rice plant, straw, hulls, husked rice | HPLC-MS/MS | - | 0.01 | 76.1-107.5 | |

| This compound | Brown rice, soybean, potato, pepper, mandarin | LC-MS/MS | 0.0075 | 0.01 | 70-120 | |

| This compound & Cyhalofop acid | Cereals | QuEChERS-UPLC | - | 0.01 | 89.23-101.12 | |

| This compound & Cyhalofop acid | Oilseeds | QuEChERS-UPLC | - | 0.02 | 82.63-92.34 |

Table 2: Dissipation and Half-life of this compound and Cyhalofop Acid in Rice Paddy Ecosystem

| Compound | Matrix | Half-life (days) | Initial Deposit (ppm) | Reference |

| This compound | Soil | 7.92 - 21.50 | 0.71 - 2.54 | |

| Cyhalofop acid | Paddy water | 1.01 - 1.53 | - | |

| Cyhalofop acid | Paddy soil | 0.88 - 0.97 | - | |

| Cyhalofop acid | Rice plant | 2.09 - 2.42 | - |

Note: The initial deposit of this compound in soil varied depending on the application rate.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of this compound residues in rice paddy samples.

Caption: Workflow for this compound residue analysis.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Determination and study on dissipation and residue determination of this compound and its metabolite using HPLC-MS/MS in a rice ecosystem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination and study on dissipation and residue determination of this compound and its metabolite using HPLC-MS/MS in a rice ecosystem | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. jcp.modares.ac.ir [jcp.modares.ac.ir]

Application of Cyhalofop-butyl for Controlling Barnyard Grass in Rice: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyhalofop-butyl is a selective, post-emergence herbicide widely utilized for the control of grass weeds, particularly barnyard grass (Echinochloa crus-galli), in rice cultivation.[1] As an aryloxyphenoxypropionate herbicide, its mode of action involves the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in the biosynthesis of fatty acids in susceptible grass species.[2][3] This document provides detailed application notes, experimental protocols, and a summary of efficacy data for the use of this compound in controlling barnyard grass in rice fields. It is intended to serve as a comprehensive resource for researchers and scientists in the field of weed science and herbicide development.

Mechanism of Action and Selectivity

This compound is a systemic herbicide that is absorbed through the leaves of the target weed and translocated to the meristematic tissues.[4] In susceptible grass species like barnyard grass, it is hydrolyzed to its herbicidally active form, cyhalofop-acid.[5] This active metabolite inhibits the ACCase enzyme, thereby blocking the synthesis of malonyl-CoA, a crucial precursor for fatty acid production. The disruption of fatty acid synthesis leads to the breakdown of cell membrane integrity and ultimately, the death of the weed. Symptoms of herbicide activity, such as yellowing and necrosis of leaves, typically appear within 5 to 14 days after application.

The selectivity of this compound in rice is attributed to the rapid metabolic detoxification of the active cyhalofop-acid into an inactive diacid metabolite. This metabolic process is significantly faster in rice compared to susceptible grass weeds, preventing the accumulation of phytotoxic levels of the herbicide in the crop.

References

Application Note: Quantification of Cyhalofop-butyl and its Acid Metabolite using Liquid Chromatography-Tandem Mass Spectrometry

Introduction

Cyhalofop-butyl is a post-emergence herbicide from the aryloxyphenoxypropionate group, widely used for controlling grass weeds in rice and other crops.[1][2] In the environment and within organisms, this compound rapidly hydrolyzes to its phytotoxic metabolite, Cyhalofop-acid.[1] Therefore, it is crucial to have a sensitive and reliable analytical method to simultaneously quantify both this compound and Cyhalofop-acid for residue monitoring, environmental fate studies, and to ensure food safety. This application note describes a robust method for the simultaneous determination of this compound and Cyhalofop-acid in various matrices using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Principle

The analytical method involves the extraction of this compound and Cyhalofop-acid from the sample matrix using an acidified organic solvent, followed by a cleanup step using dispersive solid-phase extraction (dSPE). The purified extracts are then analyzed by HPLC-MS/MS. The separation of the analytes is achieved on a C18 reversed-phase column. Detection and quantification are performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Quantification is typically carried out using an external standard calibration curve.

Experimental Protocols

1. Materials and Reagents

-

Solvents: Acetonitrile, Methanol (HPLC or LC-MS grade), Water (deionized or Milli-Q)

-

Reagents: Formic acid, Acetic acid, Ammonium acetate, Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Primary secondary amine (PSA) sorbent, C18 sorbent.

-

Standards: this compound (≥98% purity), Cyhalofop-acid (≥98% purity)

-

Equipment: Homogenizer, Centrifuge, Vortex mixer, Analytical balance, Syringe filters (0.22 µm), HPLC-MS/MS system.

2. Standard Solution Preparation

-

Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of this compound and Cyhalofop-acid reference standards into separate 10 mL volumetric flasks and dissolve in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with methanol to the desired concentrations for constructing the calibration curve (e.g., 0.5, 1, 5, 10, 50, 100 ng/mL).

3. Sample Preparation (QuEChERS Method)

This protocol is a general guideline and may need optimization for specific matrices. The following is based on methods for cereals and oilseeds.[3]

-

Extraction:

-

Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile containing 1% acetic acid.

-

Add the QuEChERS salt packet containing 4 g of anhydrous MgSO₄ and 1 g of NaCl.

-

Cap the tube and vortex vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (dSPE) Cleanup:

-

Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL dSPE tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for HPLC-MS/MS analysis.

-

4. HPLC-MS/MS Analysis

-

HPLC Conditions:

-

Column: C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm).

-

Mobile Phase: A gradient of A: Water with 0.1% formic acid and B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor at least two transitions for each analyte (one for quantification and one for confirmation).

-

Data Presentation

Table 1: Optimized HPLC-MS/MS Parameters for this compound and Cyhalofop-acid

| Analyte | Precursor Ion (m/z) | Product Ion (Quantification) (m/z) | Product Ion (Confirmation) (m/z) | Collision Energy (eV) |

| This compound | 358.1 | 229.1 | 168.1 | 15 |

| Cyhalofop-acid | 302.1 | 229.1 | 144.0 | 20 |

Table 2: Method Validation Summary for Various Matrices

| Matrix | Analyte | Linearity (R²) | LOQ (mg/kg) | Recovery (%) | RSD (%) | Reference |

| Cereals | This compound | >0.99 | 0.01 | 89.23 - 101.12 | 1.1 - 3.3 | |

| Cyhalofop-acid | >0.99 | 0.01 | 87.98 - 100.02 | 1.1 - 3.3 | ||

| Oilseeds | This compound | >0.99 | 0.02 | 85.12 - 92.34 | 1.1 - 3.3 | |

| Cyhalofop-acid | >0.99 | 0.02 | 82.63 - 89.55 | 1.1 - 3.3 | ||

| Rice Paddy Ecosystem | This compound | >0.99 | 0.01 | 76.1 - 107.5 | 1.1 - 8.2 | |